(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217442-47-1
VCID: VC0058689
InChI: InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1
SMILES: CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl
Molecular Formula: C13H27ClN2O2
Molecular Weight: 278.821

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride

CAS No.: 1217442-47-1

Cat. No.: VC0058689

Molecular Formula: C13H27ClN2O2

Molecular Weight: 278.821

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride - 1217442-47-1

Specification

CAS No. 1217442-47-1
Molecular Formula C13H27ClN2O2
Molecular Weight 278.821
IUPAC Name tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1
Standard InChI Key XMRYWOUDJCIOGU-VZXYPILPSA-N
SMILES CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator